Erucyl-coenzyme A

Description

Significance of Erucyl-coenzyme A as a Metabolic Intermediate

Erucyl-CoA stands as a key metabolic crossroads. One of its primary roles is serving as a direct precursor for the biosynthesis of nervonic acid (C24:1), a monounsaturated fatty acid that is highly enriched in the myelin sheath of the central nervous system. bourre.frnih.gov Research has demonstrated that nervonic acid is synthesized through the enzymatic elongation of Erucyl-CoA, a process that involves the addition of a two-carbon unit derived from malonyl-CoA. bourre.frnih.gov This elongation pathway has been extensively studied in mouse brain microsomes, highlighting the importance of Erucyl-CoA in the formation of structural lipids essential for neurological function. bourre.frnih.gov

Furthermore, Erucyl-CoA is a substrate for β-oxidation, the catabolic pathway that breaks down fatty acids to produce acetyl-CoA. ontosight.ai This acetyl-CoA can then enter the citric acid cycle for the production of ATP, the cell's main energy currency. ontosight.ai Studies comparing the oxidation of erucic acid to other fatty acids, such as oleic acid, in isolated rat heart mitochondria have revealed that the rate-limiting step for erucic acid oxidation is its initial activation to Erucyl-CoA. nih.gov Once formed, the oxidation rate of Erucyl-CoA is comparable to that of other acyl-CoAs like oleyl-CoA, indicating that the enzymatic machinery for β-oxidation can process it efficiently. nih.gov

The metabolism of Erucyl-CoA is thus integral to understanding energy homeostasis and the synthesis of vital structural lipids.

Overview of Very Long-Chain Fatty Acyl-CoAs in Cellular Metabolism

Erucyl-CoA belongs to the broader class of very long-chain fatty acyl-CoAs (VLCFA-CoAs), which are acyl-CoA thioesters with fatty acid chains of 22 or more carbon atoms. ontosight.ai VLCFAs are essential components of various cellular lipids, including phospholipids (B1166683) and sphingolipids, which are critical for the structure and function of cellular membranes. ontosight.ai The metabolism of VLCFA-CoAs is a fundamental biochemical process involving their synthesis, degradation, and incorporation into complex lipids. ontosight.ainih.gov

The metabolic journey of a VLCFA begins with its activation to a VLCFA-CoA by very long-chain acyl-CoA synthetases (VLCAS). ontosight.ai This activation is crucial for all subsequent metabolic fates. imrpress.com Once activated, VLCFA-CoAs can be directed towards several pathways:

β-Oxidation: Primarily occurring in peroxisomes, this pathway shortens the long carbon chains of VLCFA-CoAs. imrpress.comontosight.ai The initial step is catalyzed by acyl-CoA oxidase. ontosight.ai The resulting shorter acyl-CoAs can then be further oxidized in the mitochondria to generate energy. mdpi.com

Fatty Acid Elongation: VLCFA-CoAs can be further elongated in the endoplasmic reticulum. aocs.orgnih.gov This process involves a cycle of four reactions that add two-carbon units, with malonyl-CoA serving as the carbon donor. bourre.frebi.ac.uk This is the pathway through which Erucyl-CoA is elongated to nervonyl-CoA, the precursor of nervonic acid. bourre.fr

Synthesis of Complex Lipids: VLCFA-CoAs are key building blocks for the synthesis of sphingolipids, such as ceramides (B1148491) and gangliosides, which are particularly abundant in the nervous system. nih.gov

Dysregulation of VLCFA-CoA metabolism is associated with severe genetic disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy, which are characterized by the pathological accumulation of VLCFAs. ontosight.ai Therefore, understanding the metabolic pathways involving VLCFA-CoAs is essential for elucidating the mechanisms of these diseases. ontosight.aimedlineplus.gov

Detailed Research Findings

| Enzyme | Function | Cellular Location | Substrate Example | Product Example |

|---|---|---|---|---|

| Very Long-Chain Acyl-CoA Synthetase (VLCAS) | Activates VLCFAs by attaching Coenzyme A. ontosight.ai | Endoplasmic Reticulum, Peroxisomes | Erucic Acid | Erucyl-CoA |

| Acyl-CoA Oxidase (ACOX) | Catalyzes the first step of peroxisomal β-oxidation. ontosight.ai | Peroxisomes | Erucyl-CoA | trans-2,3-Dehydroerucyl-CoA |

| Fatty Acid Elongase (ELOVL) | Condensation step in fatty acid elongation. nih.govebi.ac.uk | Endoplasmic Reticulum | Erucyl-CoA + Malonyl-CoA | 3-Ketonervonyl-CoA |

| Carnitine O-palmitoyltransferase 2 (CPT2) | Facilitates transport of long-chain fatty acyl groups into mitochondria for β-oxidation. mdpi.com | Inner Mitochondrial Membrane | Erucyl-carnitine | Erucyl-CoA (in matrix) |

| Substrate | Description | Relative Elongation Activity (Normal Mice) | Relative Elongation Activity (Quaking Mice*) |

|---|---|---|---|

| Erucyl-CoA (C22:1, cis) | Mono-unsaturated, cis isomer | 100% (Reference) | ~30% of normal |

| Brassidyl-CoA (C22:1, trans) | Mono-unsaturated, trans isomer | Elongated under the same conditions as Erucyl-CoA. nih.gov | Data not specified as a percentage, but elongation occurs. |

| Clupanodonyl-CoA (C22:5) | Poly-unsaturated | Elongated under the same conditions as Erucyl-CoA. nih.gov | More actively elongated than the mono-unsaturated acyl-CoA in the mutant. bourre.frnih.gov |

*Quaking mice are a neurological mutant model with defective myelin formation. bourre.frnih.gov

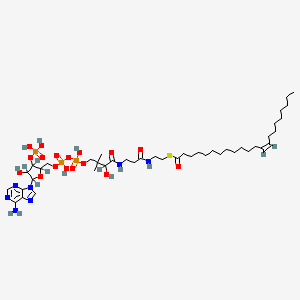

Structure

2D Structure

Properties

CAS No. |

24330-90-3 |

|---|---|

Molecular Formula |

C43H76N7O17P3S |

Molecular Weight |

1088.1 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-docos-13-enethioate |

InChI |

InChI=1S/C43H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h11-12,30-32,36-38,42,53-54H,4-10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b12-11- |

InChI Key |

OWGHRDKRIGXBJM-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

coenzyme A, erucoyl- coenzyme A, erucyl- ercoyl-coenzyme A erucoyl-CoA erucyl-CoA erucyl-coenzyme A S-erucyl-coenzyme A |

Origin of Product |

United States |

Metabolic Pathways Involving Erucyl Coenzyme a

Erucyl-coenzyme A Activation and Entry into Catabolism

The catabolism of erucic acid begins with its activation into Erucyl-CoA, a crucial step that prepares it for subsequent degradation. This activation is an energy-dependent process catalyzed by specific enzymes and occurs in distinct subcellular locations.

Enzymatic Conversion of Erucic Acid to this compound: Acyl-CoA Synthetases

The conversion of erucic acid to Erucyl-CoA is facilitated by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid:CoA ligases. researchgate.net This reaction involves the thioesterification of the fatty acid with coenzyme A (CoA), a process that requires energy in the form of ATP. imrpress.com Specifically, very-long-chain acyl-CoA synthetases (VLCFA-ACS) are responsible for activating very-long-chain fatty acids like erucic acid. The synthesis of Erucyl-CoA from erucic acid, coenzyme A, ATP, and magnesium chloride has been demonstrated using acyl-CoA synthetase from Pseudomonas spp. nih.gov

This activation step is essential as it primes the fatty acid for entry into the metabolic pathways where it will be broken down.

Subcellular Localization of Activation Mechanisms

The activation of erucic acid to Erucyl-CoA occurs in specific cellular compartments. Evidence suggests that this process takes place in both the endoplasmic reticulum and the peroxisomes. researchgate.net The localization of acyl-CoA synthetases to these organelles ensures that the activated Erucyl-CoA is readily available for the subsequent steps of its metabolism, which predominantly occur within the peroxisomes. Some studies have indicated that the final stages of CoA biosynthesis itself occur on the outer mitochondrial membrane. nih.gov

Peroxisomal Beta-Oxidation of this compound

Due to its very long carbon chain, Erucyl-CoA is primarily metabolized through beta-oxidation within the peroxisomes. nih.gov This pathway is distinct from the mitochondrial beta-oxidation that degrades shorter-chain fatty acids. Peroxisomal beta-oxidation is a multi-step process that shortens the long acyl-CoA chain, producing smaller molecules that can be further metabolized. aklectures.com

Initial Dehydrogenation by Acyl-CoA Oxidases

The first and rate-limiting step of peroxisomal beta-oxidation is the dehydrogenation of Erucyl-CoA. This reaction is catalyzed by acyl-CoA oxidases (ACOX). nih.gov These enzymes introduce a double bond between the alpha and beta carbons of the acyl-CoA molecule. nih.gov Unlike the mitochondrial acyl-CoA dehydrogenases, ACOXs transfer electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct. youtube.com This hydrogen peroxide is then detoxified to water and oxygen by the enzyme catalase, which is abundant in peroxisomes. youtube.com

The reaction is as follows: Erucyl-CoA + O₂ → trans-2,3-Dehydroerucyl-CoA + H₂O₂

Subsequent Steps and Formation of Shorter Acyl-CoAs

Following the initial dehydrogenation, the peroxisomal beta-oxidation of Erucyl-CoA proceeds through a series of reactions catalyzed by a multifunctional enzyme. This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.gov The trans-2,3-dehydroerucyl-CoA is first hydrated to form 3-hydroxyerucyl-CoA, which is then oxidized to 3-ketoerucyl-CoA.

The final step of each beta-oxidation cycle is the thiolytic cleavage of the 3-ketoerucyl-CoA by a peroxisomal thiolase. mdpi.com This reaction cleaves off a two-carbon unit in the form of acetyl-CoA and results in a shortened acyl-CoA that is two carbons shorter than the original molecule. This cycle of reactions is repeated until the very-long-chain acyl-CoA is sufficiently shortened, typically to a medium-chain acyl-CoA like octanoyl-CoA, which can then be transported to the mitochondria for complete oxidation. aklectures.com

Generation of Acetyl-CoA and Acetyl-Carnitine from Peroxisomal Oxidation

Each cycle of peroxisomal beta-oxidation of Erucyl-CoA generates one molecule of acetyl-CoA. mdpi.com This acetyl-CoA can have several fates. It can be transported out of the peroxisome to the cytosol, where it can be used for various biosynthetic pathways. nih.gov

Alternatively, the acetyl-CoA generated within the peroxisomes can be converted to acetyl-carnitine through the action of carnitine acetyltransferase (CAT). nih.gov This conversion allows for the transport of acetyl units out of the peroxisome and into the mitochondria, where they can enter the citric acid cycle for complete oxidation and energy production. researchgate.netnih.gov The generation of acetyl-carnitine is a significant outcome of peroxisomal beta-oxidation, linking this pathway to mitochondrial metabolism. nih.gov

Mitochondrial Beta-Oxidation of this compound

Mitochondrial beta-oxidation is the catabolic process by which fatty acyl-CoA molecules are broken down to produce acetyl-CoA, NADH, and FADH2, which are subsequently used to generate ATP. wikipedia.orgnih.gov The oxidation of very long-chain fatty acids such as erucoyl-CoA follows this general pathway but involves specific enzymes and transport mechanisms to accommodate its chemical structure.

Due to the impermeability of the inner mitochondrial membrane to coenzyme A and its derivatives, long-chain fatty acyl-CoAs like erucoyl-CoA require a specialized transport system known as the carnitine shuttle to enter the mitochondrial matrix. researchgate.net This process is a critical regulatory point for fatty acid oxidation. microbenotes.comnih.gov

The carnitine shuttle involves the coordinated action of two enzymes, Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), along with a translocase.

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the erucoyl group from coenzyme A to carnitine, forming erucoyl-carnitine. researchgate.netdeakin.edu.au This reaction is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation. researchgate.netmicrobenotes.com Different isoforms of CPT1 exist, with varying tissue distributions and regulatory properties. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): The newly formed erucoyl-carnitine is then transported across the inner mitochondrial membrane into the matrix by CACT, in exchange for a molecule of free carnitine. researchgate.netnih.gov

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1. It transfers the erucoyl group from erucoyl-carnitine back to coenzyme A, regenerating erucoyl-CoA within the mitochondrial matrix and releasing free carnitine. microbenotes.comresearchgate.net The regenerated erucoyl-CoA is now available for the beta-oxidation pathway.

Once inside the mitochondrial matrix, erucoyl-CoA undergoes sequential rounds of beta-oxidation. Each cycle consists of four core enzymatic reactions that shorten the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA. nih.govreactome.org For very long-chain fatty acids like erucoyl-CoA, the initial steps are catalyzed by specific long-chain enzymes.

Dehydrogenation: The first step is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , an enzyme associated with the inner mitochondrial membrane. nih.govresearchgate.net VLCAD introduces a trans double bond between the alpha (C2) and beta (C3) carbons of erucoyl-CoA, producing trans-Δ²-docosenoyl-CoA and reducing FAD to FADH₂. wikipedia.orgresearchgate.net

Hydration: The subsequent three reactions are carried out by a multi-enzyme complex known as the Mitochondrial Trifunctional Protein (MTP) , which is also bound to the inner mitochondrial membrane and is specific for long-chain intermediates. nih.govresearchgate.net The enoyl-CoA hydratase activity of MTP adds a water molecule across the double bond of trans-Δ²-docosenoyl-CoA, forming L-3-hydroxydocosenoyl-CoA. wikipedia.orgresearchgate.net

Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of MTP then oxidizes the hydroxyl group on the beta-carbon to a keto group, yielding 3-ketodocosenoyl-CoA. nih.govresearchgate.net This reaction reduces NAD⁺ to NADH. wikipedia.org

Thiolysis: Finally, the 3-ketoacyl-CoA thiolase activity of MTP cleaves 3-ketodocosenoyl-CoA by inserting a new coenzyme A molecule. This releases a two-carbon acetyl-CoA unit and a shortened acyl-CoA (behenoyl-CoA, C20:1-CoA). wikipedia.orgnih.gov

This shortened C20:1-CoA then re-enters the beta-oxidation spiral. As the chain shortens further, other chain-length specific enzymes take over from VLCAD and MTP. nih.gov Because erucic acid is monounsaturated, its complete oxidation also requires an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , to handle the position of the pre-existing cis double bond. aocs.org

Table 1: Enzymes in the Initial Cycle of this compound Beta-Oxidation

| Step | Enzyme | Substrate | Product(s) | Coenzyme Change |

|---|---|---|---|---|

| 1. Dehydrogenation | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | This compound | trans-Δ²-Docosenoyl-CoA | FAD → FADH₂ |

| 2. Hydration | Mitochondrial Trifunctional Protein (Enoyl-CoA Hydratase activity) | trans-Δ²-Docosenoyl-CoA | L-3-Hydroxydocosenoyl-CoA | - |

| 3. Dehydrogenation | Mitochondrial Trifunctional Protein (L-3-Hydroxyacyl-CoA Dehydrogenase activity) | L-3-Hydroxydocosenoyl-CoA | 3-Ketodocosenoyl-CoA | NAD⁺ → NADH |

| 4. Thiolysis | Mitochondrial Trifunctional Protein (Thiolase activity) | 3-Ketodocosenoyl-CoA | Acetyl-CoA + Behenoyl-CoA | - |

The mitochondrial beta-oxidation of erucoyl-CoA is known to be significantly slower and less efficient compared to that of shorter-chain saturated fatty acids like palmitate. Several factors contribute to this reduced rate of oxidation:

Enzyme Specificity: The initial dehydrogenase, VLCAD, has a lower activity towards monounsaturated very long-chain substrates compared to their saturated counterparts.

Rate-Limiting Transport: The CPT1-mediated transport into the mitochondria can be a rate-limiting step. The affinity of CPT1 for very long-chain acyl-CoAs may be lower than for long-chain ones, thereby slowing down their entry into the matrix.

Peroxisomal Contribution: A significant portion of the initial chain-shortening of very long-chain fatty acids like erucic acid occurs in peroxisomes, not mitochondria. wikipedia.org Peroxisomal beta-oxidation shortens the chain to a length (e.g., octanoyl-CoA) that can be more readily transported to and oxidized by mitochondria. wikipedia.org This parallel pathway suggests that mitochondria are not optimally equipped to handle the initial cycles of very long-chain fatty acid oxidation independently. Studies with rat heart mitochondria have shown that the oxidation rates for highly unsaturated fatty acids are substantially lower than for saturated fatty acids like palmitoyl-CoA. nih.gov

Carnitine Shuttle System and Acyl-Carnitine Transport

Fatty Acid Elongation Pathways Utilizing this compound

In addition to being a substrate for catabolism, erucoyl-CoA can also be used as a precursor for the synthesis of even longer fatty acids through elongation pathways. This process occurs in the endoplasmic reticulum and involves a cycle of four reactions that add a two-carbon unit (from malonyl-CoA) to the fatty acyl-CoA chain.

This compound (C22:1-CoA) is the direct precursor for the synthesis of nervonic acid (C24:1), a fatty acid of significant importance in neural tissues, particularly as a component of sphingomyelin in the myelin sheath. The elongation of erucoyl-CoA to nervonyl-CoA is carried out by a membrane-bound fatty acid elongation system in the endoplasmic reticulum. This system sequentially condenses erucoyl-CoA with malonyl-CoA, followed by reduction, dehydration, and another reduction step to yield the two-carbon longer nervonyl-CoA.

Enzymology of Elongation: ELOVLs, KCS, KCR, HCD, ECR

The synthesis of Erucyl-CoA, a 22-carbon monounsaturated fatty acyl-CoA, occurs through a cyclical process of fatty acid elongation. This pathway, responsible for extending fatty acid chains beyond the 16-carbon palmitate synthesized by fatty acid synthase, involves a series of four enzymatic reactions that sequentially add two-carbon units to a pre-existing acyl-CoA chain. academie-sciences.frnih.gov The donor for these two-carbon units is Malonyl-CoA. academie-sciences.frresearchgate.net This entire process is catalyzed by a membrane-bound enzymatic system. nih.gov

The four successive steps are:

Condensation : This is the initial and rate-limiting step of the elongation cycle. nih.govbiorxiv.org It is catalyzed by a family of enzymes known as 3-ketoacyl-CoA synthases (KCS), also referred to as fatty acid elongases (ELOVLs). academie-sciences.frbiorxiv.org These enzymes condense an acyl-CoA substrate (like oleoyl-CoA, 18:1) with malonyl-CoA to form a 3-ketoacyl-CoA, releasing a molecule of CO2. academie-sciences.frbiorxiv.org There are seven distinct ELOVL enzymes in mammals (ELOVL1-7), each with specific preferences for the chain length and degree of saturation of their acyl-CoA substrates. nih.gov The synthesis of monounsaturated very-long-chain fatty acids (VLCFAs) like erucic acid (the precursor to Erucyl-CoA) is primarily handled by specific ELOVLs. researchgate.net

Reduction : The resulting 3-ketoacyl-CoA is then reduced by the enzyme 3-ketoacyl-CoA reductase (KCR). This reaction utilizes NADPH as a cofactor to produce a 3-hydroxyacyl-CoA intermediate. academie-sciences.frresearchgate.net

Dehydration : Following reduction, the 3-hydroxyacyl-CoA dehydratase (HCD) catalyzes the removal of a water molecule from the 3-hydroxyacyl-CoA, creating a double bond and forming a trans-2,3-enoyl-CoA. academie-sciences.fr

Second Reduction : The final step in the cycle is the reduction of the trans-2,3-enoyl-CoA by trans-2,3-enoyl-CoA reductase (ECR), also using NADPH as a cofactor. academie-sciences.fr This step saturates the double bond formed during dehydration, yielding an acyl-CoA that is two carbons longer than the original substrate. academie-sciences.fr

This four-step cycle is repeated until the desired chain length, such as the 22 carbons of Erucyl-CoA, is achieved.

Interactive Table: Enzymes of the Fatty Acid Elongation Cycle

| Abbreviation | Enzyme Name | Function in the Elongation Cycle |

|---|---|---|

| KCS / ELOVL | 3-ketoacyl-CoA Synthase / Elongation of Very Long Chain Fatty Acids | Catalyzes the initial, rate-limiting condensation of an acyl-CoA with malonyl-CoA. academie-sciences.frbiorxiv.org |

| KCR | 3-ketoacyl-CoA Reductase | Reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA using NADPH. academie-sciences.fr |

| HCD | 3-hydroxyacyl-CoA Dehydratase | Dehydrates 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA. academie-sciences.fr |

| ECR | trans-2,3-enoyl-CoA Reductase | Reduces trans-2,3-enoyl-CoA to yield the final elongated acyl-CoA, using NADPH. academie-sciences.fr |

Subcellular Localization of Elongation Systems (e.g., Microsomes)

The enzymatic machinery responsible for the elongation of long and very-long-chain fatty acids is located in the endoplasmic reticulum (ER). academie-sciences.frnih.govutah.edu In biochemical studies, this system is often associated with microsomes, which are vesicle-like artifacts formed from fragments of the ER when cells are disrupted during fractionation. researchgate.netresearchgate.net

The enzymes of the elongase complex, including the various ELOVL isoforms, KCR, HCD, and ECR, are integral membrane proteins embedded within the ER membrane. nih.gov This localization is critical as it positions the synthesis of VLCFAs in close proximity to the enzymes required for their subsequent modification (e.g., desaturation) and incorporation into complex lipids like sphingolipids, phospholipids (B1166683), and triacylglycerols, which also primarily occurs in the ER. academie-sciences.frresearchgate.net The activation of fatty acids to their CoA esters, a necessary prerequisite for elongation, is carried out by acyl-CoA synthetases (ACSLs), which are also found on the ER membrane, as well as in other cellular compartments. researchgate.netnih.gov This spatial arrangement ensures an efficient channeling of substrates and products within the cell's lipid synthesis pathways.

Intercompartmental Cross-Talk in this compound Metabolism

The metabolism of Erucyl-CoA is not confined to a single organelle but is managed through a dynamic interplay between several cellular compartments. This cross-talk is essential for balancing the synthesis, degradation, and utilization of VLCFAs to meet the cell's metabolic needs.

Peroxisomal-Mitochondrial Metabolic Interplay

While the synthesis of Erucyl-CoA occurs in the ER, its catabolism highlights a classic example of metabolic cooperation between peroxisomes and mitochondria. nih.govresearchgate.net Mitochondria are the primary sites of beta-oxidation for most short-, medium-, and long-chain fatty acids, coupling their degradation to ATP production. nih.govscirp.org However, the mitochondrial enzymatic machinery is unable to process VLCFAs like Erucyl-CoA. nih.gov

Peroxisomes are specialized organelles that handle the initial stages of VLCFA degradation. nih.govscirp.org Erucyl-CoA is transported into the peroxisome, likely via an ABC transporter such as ABCD1, where it undergoes several cycles of beta-oxidation. scirp.org This process is biochemically similar to mitochondrial beta-oxidation but is carried out by a different set of enzymes. scirp.org A key difference is that peroxisomal beta-oxidation is incomplete; it does not break down the fatty acid chain completely to acetyl-CoA. scirp.orgnih.gov Instead, it shortens the very-long-chain acyl-CoA to medium-chain acyl-CoAs. nih.gov

These shortened acyl-CoA products, along with acetyl-CoA, are then exported from the peroxisome (often as carnitine esters) and shuttled to the mitochondria. nih.govnih.gov Once inside the mitochondria, these shorter fatty acids can enter the mitochondrial beta-oxidation pathway and be completely oxidized to CO2 and H2O, contributing to the cell's energy supply. nih.gov This division of labor ensures that the cell can efficiently catabolize VLCFAs, with the peroxisome performing the initial shortening and the mitochondrion completing the energy-yielding degradation. researchgate.netresearchgate.net

Cytosolic Intermediates and Their Influence on this compound Pathways

The cytosol is a central hub for metabolic intermediates that directly influence the synthesis of Erucyl-CoA. The journey to Erucyl-CoA begins with the de novo synthesis of palmitic acid (16:0) from acetyl-CoA and malonyl-CoA in the cytosol, a process catalyzed by acetyl-CoA carboxylase and the multifunctional enzyme fatty acid synthase (FAS). researchgate.netnih.gov

Before palmitate or other dietary fatty acids can be elongated in the ER, they must first be "activated" in the cytosol. nih.gov This activation is a critical step where a fatty acid is attached to coenzyme A to form a fatty acyl-CoA. nih.gov The reaction is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSLs), which are located in the cytosol and on the membranes of organelles like the ER and mitochondria. nih.govnih.gov

The availability of these cytosolic precursors—palmitoyl-CoA and other long-chain acyl-CoAs—directly dictates the substrate pool available for the ER-bound elongase systems. Therefore, the regulation of cytosolic fatty acid synthesis and activation pathways has a direct and significant influence on the cell's capacity to produce Erucyl-CoA and other VLCFAs.

Acetyl-CoA and Malonyl-CoA Fluxes in Relation to this compound

The synthesis of Erucyl-CoA is fundamentally dependent on the availability and flux of two key precursor molecules: Acetyl-CoA and Malonyl-CoA. researchgate.net Acetyl-CoA is a central metabolite in the cell, derived from the breakdown of carbohydrates (via glycolysis), amino acids, and fatty acids. researchgate.netwikipedia.orgnih.gov It serves as the primary building block for all fatty acid synthesis. researchgate.net

The cytosolic pool of malonyl-CoA, generated by ACC1, is the direct donor of the two-carbon units added during each cycle of elongation in the ER. academie-sciences.frresearchgate.net Consequently, the rate of Erucyl-CoA synthesis is highly sensitive to the cellular flux of acetyl-CoA and the activity of ACC. When cellular energy is high, acetyl-CoA is directed towards storage pathways like fatty acid synthesis, increasing the production of malonyl-CoA and promoting the elongation of fatty acids. wikipedia.org Therefore, the management of acetyl-CoA and malonyl-CoA pools is a critical regulatory point controlling the production of Erucyl-CoA. nih.gov

Enzymology and Reaction Mechanisms of Erucyl Coenzyme a Metabolism

Acyl-CoA Synthetase Specificity and Kinetics for Erucyl-coenzyme A Formation

The initial and obligatory step in the metabolism of erucic acid is its activation to erucyl-CoA. ontosight.ai This reaction is catalyzed by acyl-CoA synthetases (ACSs), also known as acid:CoA ligases. nih.gov These enzymes are crucial for channeling fatty acids into various metabolic pathways, including β-oxidation and lipid synthesis. ontosight.aimdpi.com

Studies on acyl-CoA synthetases from various sources have revealed distinct substrate specificities. Research on maturing oilseeds, such as rapeseed (Brassica napus) and castor bean (Ricinus communis), has shown that while these enzymes effectively activate common fatty acids like palmitic acid, oleic acid, and linoleic acid, the activation of erucic acid is significantly slower. scispace.comoup.com This suggests that the acyl-CoA synthetases in these oilseeds have a lower affinity for very long-chain fatty acids like erucic acid.

Interactive Data Table: Acyl-CoA Synthetase Activity with Various Fatty Acids

| Fatty Acid | Relative Activation Rate | Source Organism/Tissue |

| Palmitic Acid (16:0) | High | Rapeseed, Castor Bean, Rat Heart |

| Oleic Acid (18:1c9) | High | Rapeseed, Castor Bean |

| Linoleic Acid (18:2c9,12) | High | Rapeseed, Castor Bean |

| Erucic Acid (22:1c13) | Very Slow | Rapeseed, Castor Bean |

| Cetoleic Acid (22:1c11) | Slightly higher than Erucic Acid | Rat Heart |

Acyl-CoA Oxidases (ACOX) and Their Role in Peroxisomal Processing of this compound

Peroxisomes are the primary site for the β-oxidation of very long-chain fatty acids (VLCFAs) like erucyl-CoA. The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases (ACOX). ebi.ac.ukebi.ac.uk These flavoenzymes catalyze the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing hydrogen peroxide in the process. ebi.ac.ukuniprot.org

Different isoforms of ACOX exhibit varying substrate specificities. For instance, human ACOX1 has two isoforms produced by alternative splicing. mybiosource.com Isoform 1 is most active against medium-chain fatty acyl-CoAs, with activity decreasing as the chain length increases. In contrast, isoform 2 is active on a broader range of substrates, including VLCFA-CoAs. mybiosource.com This suggests that specific ACOX isoforms are adapted for the degradation of VLCFAs. In rats, peroxisomal β-oxidation activity is significantly higher with erucyl-CoA as a substrate compared to mitochondrial β-oxidation. nih.gov

Mitochondrial Acyl-CoA Dehydrogenases and this compound

Mitochondria are the primary site of β-oxidation for short-, medium-, and long-chain fatty acids. The initial step in this pathway is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), each with specificity for a particular chain length. wikipedia.org These enzymes introduce a double bond between the α and β carbons of the acyl-CoA thioester. wikipedia.org

However, mitochondrial ACADs are generally inefficient in metabolizing VLCFAs. Specifically, short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are inactive with erucyl-CoA. nih.govuniprot.org While long-chain acyl-CoA dehydrogenase (LCAD) can act on fatty acids up to C24, its efficiency with erucyl-CoA is significantly lower compared to shorter-chain substrates. uniprot.org Very long-chain acyl-CoA dehydrogenase (VLCAD) is associated with the inner mitochondrial membrane and is responsible for the dehydrogenation of long-chain acyl-CoAs (C12-C20). mdpi.com The limited ability of mitochondrial ACADs to process erucyl-CoA underscores the importance of peroxisomal β-oxidation for its initial breakdown.

Carnitine Palmitoyltransferase (CPT) Activity and this compound as Substrate/Inhibitor

The entry of long-chain fatty acids into the mitochondria for β-oxidation is dependent on the carnitine shuttle, which involves two enzymes: carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines, a rate-limiting step in mitochondrial fatty acid oxidation. uam.es

Erucyl-CoA is a poor substrate for CPT1. Studies with rat heart preparations have shown that erucyl-CoA has a lower affinity for carnitine palmitoyltransferase compared to palmitoyl-CoA, with a higher apparent Michaelis constant (Km) of 83 µM for erucyl-CoA versus 43 µM for palmitoyl-CoA. nih.gov The maximum velocity (Vmax) for CPT1 with erucyl-CoA is nearly an order of magnitude lower than that for palmitoyl-CoA. nih.gov Furthermore, the presence of erucyl-CoA or erucylcarnitine (B3051811) can slow the mitochondrial oxidation of other fatty acids like palmitate, likely due to the slower oxidation of the erucyl groups themselves. nih.gov

Interactive Data Table: Kinetic Parameters of Carnitine Palmitoyltransferase with Different Substrates

| Substrate | Apparent Km (µM) | Relative Vmax | Source |

| Palmitoyl-CoA | 43 | High | Rat Heart nih.gov |

| Erucyl-CoA | 83 | Low | Rat Heart nih.gov |

Enzymes of Very Long-Chain Fatty Acid Elongation Cycle with this compound

In some organisms, particularly plants, erucic acid is synthesized through the elongation of oleic acid (18:1). This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. ocl-journal.orgresearchgate.net The FAE complex catalyzes a four-step cycle to add two-carbon units to a growing acyl-CoA chain. nih.govoup.com

Ketoacyl-CoA Synthases (KCS) Substrate Preferences

The first and rate-limiting step of fatty acid elongation is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by β-ketoacyl-CoA synthase (KCS). researchgate.netocl-journal.org The substrate specificity of KCS is a primary determinant of the final chain length of the fatty acid produced. researchgate.netfrontiersin.org In the biosynthesis of erucic acid, two elongation cycles occur. The first cycle elongates oleoyl-CoA (18:1-CoA) to eicosenoyl-CoA (20:1-CoA), and the second cycle elongates eicosenoyl-CoA to erucyl-CoA (22:1-CoA). ocl-journal.orgocl-journal.org Therefore, KCS enzymes involved in erucic acid synthesis must be able to utilize both 18:1-CoA and 20:1-CoA as substrates. The expression and specificity of the KCS gene, homologous to the Arabidopsis thaliana FAE1 gene, control erucic acid biosynthesis in rapeseed. ocl-journal.orgocl-journal.org

In mouse brain microsomes, the elongation of erucyl-CoA to nervonic acid (24:1) has been studied. This process also requires a condensing enzyme that utilizes erucyl-CoA as a substrate and malonyl-CoA as the two-carbon donor. nih.gov

Hydroxyacyl-CoA Dehydratases (HCD)

The third step in the fatty acid elongation cycle is catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD). academie-sciences.froup.com This enzyme facilitates a dehydration reaction, removing a water molecule from a 3-hydroxyacyl-CoA intermediate to form a trans-2,3-enoyl-CoA. academie-sciences.fruniprot.orguniprot.org This reaction is essential for preparing the growing acyl chain for the final reduction step of the elongation cycle. nih.gov

In mammals, there are at least four HCD isozymes (HACD1–4). nih.gov Research indicates that HACD1 and HACD2 possess broad substrate specificities, demonstrating activity towards saturated, monounsaturated, and polyunsaturated 3-hydroxyacyl-CoAs ranging from long-chain to very-long-chain fatty acids. nih.gov This wide-ranging activity suggests their involvement in the elongation of various VLCFAs, including the precursors to erucyl-CoA. In plants like Arabidopsis thaliana, a key HCD is known as PASTICCINO2 (PAS2). uniprot.orgmdpi.commdpi.com The fundamental role of HCDs is underscored by genetic studies where mutations in the human HACD1 gene have been linked to congenital myopathy. biomolther.org

The catalytic process of HCDs has been investigated in yeast, where the homolog is Phs1. nih.gov Studies involving site-directed mutagenesis have identified several highly conserved amino acid residues as critical for the enzyme's catalytic activity and structural integrity. nih.gov For instance, in yeast Phs1, mutations at residues Arg83 and Gly152 were shown to directly impact the catalytic process, while an E60A mutation affected substrate specificity. nih.gov

Enoyl-CoA Reductases (ECR)

The fourth and final reaction of the fatty acid elongation cycle is carried out by enoyl-CoA reductase (ECR), also known as trans-2,3-enoyl-CoA reductase. academie-sciences.fruniprot.org This enzyme catalyzes the reduction of the trans-2,3-enoyl-CoA intermediate, produced by HCD, to a saturated acyl-CoA. academie-sciences.fruniprot.orgontosight.ai This step utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the reducing agent. oup.combiomolther.org The resulting elongated acyl-CoA can then either undergo another round of elongation or be channeled into various metabolic fates, such as incorporation into sphingolipids or glycerolipids. academie-sciences.fruniprot.org

The mammalian ECR is formally named trans-2-enoyl-CoA reductase (TECR). biomolther.orgnih.gov Its function is vital for the synthesis of VLCFAs, and defects in the TECR gene in humans have been associated with non-syndromic mental retardation. biomolther.org The yeast homolog, Tsc13, and the mammalian TECR are also involved in the metabolic pathway that degrades sphingosine. nih.gov Structural predictions and mutagenesis studies of yeast Tsc13 and human TECR suggest that a specific tyrosine residue (Tyr256 in Tsc13 and Tyr248 in TECR) acts as the catalytic proton donor to the trans-2-enoyl-CoA substrate. nih.gov In plants, ECR is also a critical component of the elongase complex, and its disruption leads to a significant reduction in cuticular waxes, which are composed of VLCFA derivatives. nih.gov

Regulatory Enzymes in Associated Metabolic Nodes

Acetyl-CoA Carboxylase (ACC) and Malonyl-CoA Synthesis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. mdpi.comcolumbia.edu This reaction is the first committed and rate-limiting step in the de novo synthesis of fatty acids. columbia.edu Malonyl-CoA serves as the essential two-carbon donor for the fatty acid synthase (FAS) system and for the fatty acid elongation systems in the endoplasmic reticulum that produce VLCFAs like erucic acid. academie-sciences.frnih.govportlandpress.com

In mammals, two main isoforms of ACC exist: ACC1 and ACC2. pnas.orgtaylorandfrancis.com

ACC1 is primarily located in the cytosol, where its product, malonyl-CoA, is used by FAS for the synthesis of palmitic acid (C16:0). pnas.orgtaylorandfrancis.com This palmitic acid can then serve as a substrate for further elongation.

ACC2 is associated with the outer mitochondrial membrane. pnas.org The malonyl-CoA it produces acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), thereby regulating the transport of long-chain fatty acids into the mitochondria for β-oxidation. columbia.edupnas.org

The activity of ACC is tightly regulated through multiple mechanisms. It is allosterically activated by citrate, which signals an abundance of acetyl-CoA and energy. taylorandfrancis.com It is also regulated by phosphorylation; the enzyme is inactivated when phosphorylated by AMP-activated protein kinase (AMPK), which senses a low energy state in the cell. pnas.org This complex regulation ensures that VLCFA synthesis is coordinated with the cell's energy status and the availability of substrates.

Carnitine Acetyltransferase (CAT) and Acetyl-Group Transfer

Carnitine acetyltransferase (CAT), also known as carnitine O-acetyltransferase (CrAT), is a crucial enzyme in cellular energy metabolism. mdpi.comproteopedia.org It catalyzes the reversible transfer of short-chain acyl groups, particularly acetyl groups, between coenzyme A (CoA) and L-carnitine. proteopedia.orgmdpi.com

CAT plays a significant role in managing acetyl-CoA pools across different subcellular compartments. taylorandfrancis.com It facilitates the transport of acetyl units out of the mitochondria in the form of acetylcarnitine. taylorandfrancis.com In the cytosol, these acetyl groups can be transferred back to CoA to form acetyl-CoA, which can then be carboxylated by ACC to malonyl-CoA, ultimately providing the carbon units for VLCFA elongation. taylorandfrancis.comtaylorandfrancis.com

Furthermore, CAT helps to buffer the intramitochondrial acetyl-CoA/CoA ratio. mdpi.commdpi.com By converting excess acetyl-CoA to acetylcarnitine, it frees up CoA, which is essential for other mitochondrial processes, including the citric acid cycle and the β-oxidation of fatty acids. mdpi.com CAT is part of a larger family of carnitine acyltransferases that exhibit specificity for different acyl-chain lengths; for instance, carnitine palmitoyltransferases (CPTs) are responsible for transporting long-chain fatty acids into the mitochondria for oxidation. proteopedia.orgtaylorandfrancis.com Through its role in managing acetyl-CoA homeostasis, CAT indirectly influences the synthetic pathways of all fatty acids, including erucyl-CoA. mdpi.com

Table of Enzymes

| Enzyme Name | Abbreviation | Function |

| Hydroxyacyl-CoA Dehydratase | HCD | Catalyzes the dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA in the third step of fatty acid elongation. academie-sciences.fruniprot.org |

| Enoyl-CoA Reductase | ECR | Catalyzes the reduction of trans-2,3-enoyl-CoA to a saturated acyl-CoA in the final step of fatty acid elongation. academie-sciences.fruniprot.org |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. columbia.edunih.gov |

| Carnitine Acetyltransferase | CAT | Reversibly transfers acetyl groups between coenzyme A and carnitine, managing acetyl-CoA pools. mdpi.comproteopedia.org |

| Carnitine Palmitoyltransferase I | CPT-I | Transports long-chain fatty acids into mitochondria for oxidation; inhibited by malonyl-CoA. columbia.edupnas.org |

Regulatory Mechanisms Governing Erucyl Coenzyme a Metabolism

Transcriptional and Post-Translational Regulation of Enzymes

The expression and activity of enzymes involved in fatty acid metabolism, including those that act on erucyl-CoA, are subject to sophisticated transcriptional and post-translational control. These regulatory layers ensure that the metabolic machinery can adapt to varying physiological conditions and substrate availability.

Role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that functions as a master regulator of lipid metabolism. nih.govfrontiersin.org When activated by ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. creative-diagnostics.com This binding initiates the transcription of a suite of genes involved in fatty acid uptake, activation (conversion to acyl-CoA esters), and catabolism in both mitochondria and peroxisomes. aopwiki.orgmdpi.com

Activation of PPARα leads to the increased expression of enzymes essential for the breakdown of fatty acids, including very-long-chain fatty acids like erucic acid. nih.gov This includes enzymes such as long-chain acyl-CoA synthetase (LACS), which activates fatty acids to their CoA esters, and various enzymes of the β-oxidation pathway. nih.govcreative-diagnostics.com For instance, studies in cells deficient in very-long-chain acyl-CoA dehydrogenase (VLCAD), the first enzyme in mitochondrial β-oxidation of very-long-chain fatty acids, have shown that the resulting accumulation of fatty acids leads to PPARα activation. nih.gov This, in turn, enhances the expression of genes involved in fatty acid degradation in a compensatory manner. nih.gov PPARα also stimulates the expression of enzymes involved in ketogenesis, a process that converts acetyl-CoA derived from fatty acid oxidation into ketone bodies during periods of fasting. creative-diagnostics.commdpi.com

| Factor | Effect on Erucyl-CoA Metabolism | Mechanism of Action |

| PPARα Activation | Increased β-oxidation | Upregulates transcription of genes for fatty acid uptake, activation, and degradation enzymes. nih.govaopwiki.orgmdpi.com |

| SIRT1 Activity | Modulates fatty acid oxidation | Deacetylates and activates PGC-1α and PPARα, promoting the expression of fatty acid oxidation genes. nih.govijbs.com |

Sirtuin 1 (SIRT1) Activity and Metabolic Control

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that acts as a crucial energy sensor, linking the cell's metabolic status to the regulation of gene expression. nih.govmdpi.com SIRT1 plays a significant role in lipid metabolism by deacetylating and thereby modulating the activity of key transcription factors and coactivators. nih.govijbs.com

One of the primary targets of SIRT1 in the context of fatty acid metabolism is peroxisome proliferator-activated receptor-gamma co-activator 1 alpha (PGC-1α). nih.gov PGC-1α is a potent coactivator of PPARα. By deacetylating PGC-1α, SIRT1 enhances its activity, leading to increased expression of PPARα target genes and consequently, enhanced fatty acid oxidation. nih.govijbs.com During fasting, elevated NAD+ levels activate SIRT1, which in turn activates PGC-1α and PPARα, promoting the breakdown of fatty acids to meet the body's energy demands. nih.govijbs.com SIRT1 can also directly deacetylate and activate PPARα itself. ijbs.com Furthermore, SIRT1 can influence lipid metabolism by deacetylating other proteins involved in metabolic control, contributing to a complex regulatory network that fine-tunes the flux of fatty acids through oxidative pathways. mdpi.comnih.gov

Allosteric Regulation and Feedback Inhibition

Beyond transcriptional control, the enzymes of fatty acid metabolism are subject to rapid, short-term regulation by the levels of key intracellular metabolites. This allosteric regulation allows for immediate adjustments in metabolic flux in response to changes in the cell's energy state.

Impact of Acetyl-CoA/Coenzyme A Ratio on Metabolic Flux

The ratio of acetyl-CoA to free coenzyme A (CoA) within the mitochondria is a critical indicator of the cell's energetic status and plays a significant role in regulating metabolic flux. aocs.orgnih.gov A high acetyl-CoA/CoA ratio signifies an energy-replete state, where the production of acetyl-CoA from sources like fatty acid β-oxidation and pyruvate (B1213749) oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle to utilize it. nih.govahajournals.org This high ratio exerts feedback inhibition on several key enzymes. aocs.org

For instance, an elevated acetyl-CoA/CoA ratio can inhibit pyruvate dehydrogenase complex (PDC), the enzyme that converts pyruvate to acetyl-CoA, thus downregulating carbohydrate oxidation. nih.gov In the context of fatty acid oxidation, a high acetyl-CoA/CoA ratio can directly inhibit the enzyme ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral. aocs.org This feedback mechanism helps to prevent the excessive breakdown of fatty acids when the cell has an ample supply of energy. Conversely, a low acetyl-CoA/CoA ratio indicates a need for energy production, relieving this inhibition and promoting the flux of acetyl-CoA into the TCA cycle. nih.gov

| Regulator | Target Enzyme | Effect on Erucyl-CoA Metabolism |

| Malonyl-CoA | Carnitine Palmitoyltransferase 1 (CPT1) | Inhibition of mitochondrial uptake and subsequent β-oxidation of fatty acids. researchgate.netahajournals.org |

| High Acetyl-CoA/CoA Ratio | Pyruvate Dehydrogenase Complex (PDC), Ketoacyl-CoA Thiolase | Feedback inhibition of carbohydrate and fatty acid oxidation. aocs.orgnih.gov |

Substrate Availability and Its Influence on Erucyl-coenzyme A Flux

The rate at which erucyl-CoA is metabolized is fundamentally dependent on its availability as a substrate. The intracellular concentration of erucyl-CoA is determined by the balance between its synthesis from erucic acid and its utilization in various metabolic pathways. The initial and obligatory step for the metabolism of erucic acid is its activation to erucyl-CoA by acyl-CoA synthetases. ontosight.ai

Cofactor Requirements and Dynamics in this compound Reactions

The metabolic transformations of this compound (Erucyl-CoA), a key intermediate in the metabolism of the very long-chain fatty acid erucic acid, are critically dependent on the presence and availability of specific cofactors. These non-protein "helper molecules" are essential for the catalytic activity of enzymes involved in the synthesis, elongation, and degradation of Erucyl-CoA. The primary cofactors are organic molecules, or coenzymes, often derived from vitamins, which participate directly in the enzymatic reactions by acting as carriers of chemical groups or electrons. tutorchase.combyui.edu

Key metabolic pathways involving Erucyl-CoA demonstrate a distinct requirement for specific cofactors, including adenosine (B11128) triphosphate (ATP) for activation, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) for elongation, and flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide (NAD+) for degradation.

Cofactors in the Synthesis and Elongation of Erucyl-CoA

The journey of erucic acid into cellular metabolism begins with its activation into Erucyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and is fundamentally dependent on ATP. nih.govtaylorandfrancis.com A study on the enzymatic preparation of Erucyl-CoA reported that the reaction requires coenzyme A, ATP, and magnesium chloride (MgCl2), highlighting Mg2+ as an essential inorganic cofactor. nih.gov

Once formed, Erucyl-CoA can undergo further elongation to produce longer fatty acids, such as nervonic acid (C24:1). This elongation process, which occurs in brain microsomes, has specific cofactor requirements. Research has shown that the enzymatic elongation of Erucyl-CoA to nervonic acid necessitates malonyl-CoA as the two-carbon donor and NADPH as the reductant. nih.govnih.govbourre.fr Notably, these studies specified that flavin mononucleotide (FMN), FAD, or NADH are not required for this particular elongation pathway. nih.govbourre.fr The fatty acid elongase (FAE) enzyme complex, which includes 3-ketoacyl-CoA synthase (KCS), facilitates this multi-step process. nih.gov

Cofactor Dynamics in the Degradation of Erucyl-CoA

The catabolism of Erucyl-CoA occurs via beta-oxidation, a process that breaks down the fatty acid chain to produce acetyl-CoA. ontosight.ai This pathway is a critical source of metabolic energy. The beta-oxidation of very long-chain fatty acids like erucic acid is thought to occur primarily in peroxisomes. nih.govwikipedia.org The core reactions of the beta-oxidation spiral are a series of oxidation, hydration, and thiolysis steps, each dependent on specific cofactors.

The initial dehydrogenation step is catalyzed by an acyl-CoA dehydrogenase, which uses FAD as a cofactor, reducing it to FADH2. wikipedia.orgnumberanalytics.com A subsequent dehydrogenation step in the cycle is catalyzed by a hydroxyacyl-CoA dehydrogenase, which requires NAD+ as an electron acceptor, reducing it to NADH. wikipedia.orgnumberanalytics.com These reduced cofactors, FADH2 and NADH, are crucial as they carry electrons to the electron transport chain for ATP synthesis. tutorchase.comnih.govsavemyexams.com

The Role of the Carnitine Shuttle

For Erucyl-CoA to be oxidized in the mitochondria, its acyl group must first be transported across the impermeable inner mitochondrial membrane. This is accomplished by the carnitine shuttle system. khanacademy.orgmhmedical.com While carnitine is not a catalytic cofactor in the traditional sense, it is an essential carrier molecule. The enzyme carnitine palmitoyltransferase I (CPT I) exchanges the coenzyme A on the Erucyl-CoA for carnitine, forming erucylcarnitine (B3051811). This molecule is then transported into the mitochondrial matrix, where CPT II converts it back to Erucyl-CoA, which can then enter beta-oxidation. mhmedical.comresearchgate.netyoutube.com

Interactive Data Table: Cofactors in Erucyl-CoA Metabolism

| Metabolic Process | Key Enzyme(s) / System | Required Cofactors/Molecules | Function of Cofactor |

| Synthesis (Activation) | Acyl-CoA Synthetase | ATP, Coenzyme A, Mg2+ | Provides energy for thioester bond formation; Acyl group acceptor; Inorganic cofactor. nih.gov |

| Elongation | Fatty Acid Elongase (FAE) Complex | Malonyl-CoA, NADPH | Donates two-carbon units for chain extension. nih.govbourre.fr |

| Degradation (Beta-Oxidation) | Acyl-CoA Dehydrogenase | FAD | Accepts electrons in the first oxidation step. wikipedia.orgnumberanalytics.com |

| Degradation (Beta-Oxidation) | 3-Hydroxyacyl-CoA Dehydrogenase | NAD+ | Accepts electrons in the second oxidation step. wikipedia.orgnumberanalytics.com |

| Mitochondrial Transport | Carnitine Shuttle (CPT I, CPT II) | Carnitine | Acts as a carrier for the erucyl group across the inner mitochondrial membrane. mhmedical.comresearchgate.net |

Biological Implications of Erucyl Coenzyme a Metabolism in Research Models

Contribution to Energy Production and Lipid Homeostasis

Erucyl-CoA is a significant contributor to cellular energy production through the process of fatty acid β-oxidation. ontosight.aiaocs.org Once erucic acid is activated to erucyl-CoA by acyl-CoA synthetases, it is transported into mitochondria and peroxisomes for catabolism. ontosight.airesearchgate.net In these organelles, erucyl-CoA undergoes a cyclical series of enzymatic reactions that shorten its carbon chain, producing acetyl-CoA in each cycle. nih.gov

The acetyl-CoA generated from the breakdown of erucyl-CoA enters the tricarboxylic acid (TCA) cycle, where it is further oxidized to generate the reducing equivalents NADH and FADH₂. ontosight.aiabcam.com These molecules, in turn, donate electrons to the mitochondrial electron transport chain, driving the synthesis of large quantities of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. abcam.com Given that the complete oxidation of one 16-carbon palmitate molecule yields 129 ATP molecules, the oxidation of the 22-carbon erucyl-CoA molecule is a highly efficient source of energy, particularly in tissues with high energy demands like the heart and skeletal muscle. abcam.com

Erucyl-CoA also plays a crucial role in maintaining lipid homeostasis, the balance between lipid synthesis, breakdown, and storage. lumenlearning.comnih.gov As a very-long-chain acyl-CoA, it is a substrate not only for β-oxidation but also for the synthesis of other complex lipids and for elongation to even longer fatty acids. ocl-journal.orgnih.gov The regulation of enzymes that either produce or consume erucyl-CoA, such as acyl-CoA synthetases and various acyltransferases, is critical for preventing the detrimental effects of lipid imbalance. aocs.orgnih.gov

Role in Lipid Accumulation and Hepatic Steatosis in Animal Models

While a source of energy, the metabolism of erucyl-CoA has been strongly linked to lipid accumulation and the development of hepatic steatosis, or fatty liver, in animal models. researchgate.netnih.gov Studies involving rats fed diets rich in high-erucic-acid rapeseed oil have consistently demonstrated a significant accumulation of triglycerides in the liver. nih.govresearchgate.net

The primary mechanism appears to involve a "metabolic traffic jam" created by the preferential oxidation of erucic acid in peroxisomes. Research findings in rats indicate that the excessive peroxisomal β-oxidation of erucyl-CoA leads to an increase in cytosolic acetyl-CoA. researchgate.net This, in turn, stimulates the production of malonyl-CoA, a potent inhibitor of mitochondrial carnitine palmitoyltransferase 1 (CPT1), the gatekeeper enzyme for mitochondrial fatty acid import. researchgate.netnih.gov By inhibiting CPT1, high levels of erucyl-CoA metabolism effectively suppress the mitochondrial oxidation of other fatty acids, leading to their re-esterification into triglycerides and subsequent accumulation in liver cells. nih.gov This results in the characteristic lipid droplets observed in hepatic steatosis. researchgate.net

Table 1: Impact of High-Erucic-Acid Diet on Liver Lipids in Rats An interactive table summarizing findings from studies on rats fed high-erucic-acid rapeseed oil (HRO).

| Parameter | Control Group (e.g., High-Oleic Oil) | High-Erucic-Acid Group (HRO) | Percentage Increase in HRO Group | Reference |

| Liver Triacylglyceride (TAG) | Normal | Significantly Increased | 95% - 109% | nih.gov |

| Liver Long-Chain Acyl-CoA | Normal | Significantly Increased | 90% - 133% | nih.gov |

| Myocardial Triglyceride (mg/g wet wt) | 13.6 +/- 1.3 | 49.5 +/- 3.8 | ~264% | researchgate.net |

| Myocardial Long-Chain Acyl-CoA (nM/g wet wt) | 91.5 +/- 9.0 | 166.0 +/- 21.9 | ~81% | researchgate.net |

Link to Metabolic Dysregulation and Insulin (B600854) Resistance in Animal Models

The metabolic disturbances initiated by high erucyl-CoA levels extend beyond simple fat accumulation to include systemic metabolic dysregulation and insulin resistance. nih.gov Animal models have been instrumental in elucidating this connection. In the same rat models that develop hepatic steatosis from high-erucic-acid diets, researchers have also observed the onset of insulin resistance. researchgate.net

The proposed mechanism links the byproducts of erucyl-CoA's peroxisomal metabolism to the disruption of insulin signaling pathways. researchgate.net The process increases the cytosolic NADH/NAD⁺ ratio, which suppresses the activity of Sirtuin 1 (SIRT1), a key metabolic regulator. researchgate.net Reduced SIRT1 activity leads to the activation of acetyl-CoA carboxylase, boosting malonyl-CoA production and further exacerbating the suppression of mitochondrial fatty acid oxidation. researchgate.net This cascade contributes to the buildup of intracellular lipid species like diacylglycerol (DAG), which are known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit the insulin receptor, leading to impaired insulin signaling. e-dmj.org

Studies on various animal models of metabolic disease confirm that such ectopic lipid accumulation in tissues like the liver and muscle is a primary trigger for insulin resistance. nih.govfrontiersin.org For instance, silencing the gene for acyl-CoA synthetase long-chain family member 1 (ACSL1), an enzyme that activates fatty acids to their CoA esters, was shown to decrease liver lipid content and improve insulin sensitivity in mice fed a high-fat diet. mdpi.com

Significance in Very Long-Chain Fatty Acid Composition and Membrane Biology

Erucyl-CoA is a pivotal intermediate in the biosynthesis of other very-long-chain fatty acids (VLCFAs), which are critical for the structure and function of cellular membranes. nih.gov A key example is the elongation of erucyl-CoA (a C22:1 fatty acid) to form nervonic acid (a C24:1 fatty acid). This reaction, which occurs in the microsomes of the brain, is essential for the synthesis of sphingolipids, major components of the myelin sheath that insulates nerve fibers. nih.gov

The fatty acid composition of membrane phospholipids (B1166683) significantly influences the physical properties of the membrane, particularly its fluidity. mdpi.com The presence of unsaturated fatty acids, like erucic acid with its single double bond, introduces a "kink" in the acyl chain. savemyexams.com This prevents tight packing of the phospholipids, thereby increasing the fluidity and flexibility of the membrane. The incorporation of specific acyl-CoAs into membrane lipids is a dynamic and regulated process, suggesting that the availability of intermediates like erucyl-CoA can directly impact membrane composition and, consequently, the function of membrane-embedded proteins. nih.govembopress.org

Emerging Roles in Cell Signaling and Protein Modification (e.g., CoAlation)

The role of acyl-CoAs is expanding from metabolic intermediates to include that of signaling molecules that can directly regulate cellular processes. nih.gov Long-chain acyl-CoAs are known to modulate the activity of various enzymes, ion channels, and transcription factors. nih.gov For instance, in the hypothalamus, the accumulation of long-chain acyl-CoAs is thought to act as a nutrient-sensing signal that can regulate systemic glucose metabolism and food intake. frontiersin.org

Furthermore, acyl-CoAs are the donor molecules for protein acylation, a form of post-translational modification (PTM) where a fatty acid is covalently attached to a protein. imrpress.comnih.gov This modification can alter a protein's stability, localization, and function. While many forms of acylation exist, a recently discovered PTM is protein CoAlation, the covalent attachment of coenzyme A itself to protein cysteine residues in response to oxidative or metabolic stress. While research has shown this to be a widespread redox-regulating mechanism, there is currently no direct evidence specifically implicating erucyl-CoA as a donor molecule in this process. The breakdown of erucyl-CoA, however, does produce acetyl-CoA, a major substrate for the well-studied PTM, acetylation. nih.gov

Modulation of Neural Signaling Pathways in Model Organisms

The metabolism of erucyl-CoA has particular significance in the nervous system, where lipids play crucial roles in structure and signaling. As mentioned, erucyl-CoA is the direct precursor to nervonic acid, a fatty acid highly enriched in the myelin sheath. nih.gov Research using the "quaking" mouse, a genetic model for dysmyelination and tremors, revealed a significantly reduced capacity to elongate erucyl-CoA in the brain, underscoring the importance of this pathway for proper neural function. nih.gov

Beyond its structural role, recent evidence suggests erucyl-CoA may directly participate in neural signaling. A study identified that the RNA-binding protein Musashi-1 (MSI1), which is critical for neural stem cell maintenance and development, is allosterically inhibited by both oleoyl-CoA and erucyl-CoA. scispace.com This finding points to a fascinating feedback loop where VLCFA-CoAs can directly influence the activity of proteins that regulate the fate of neural progenitor cells, linking lipid metabolism to the fundamental processes of neurodevelopment. scispace.com

Methodologies for Erucyl Coenzyme a Research

In Vitro Systems for Studying Erucyl-coenzyme A Metabolism

In vitro systems provide a controlled environment to study the biochemical properties and enzymatic reactions involving Erucyl-CoA, free from the complex interactions of a whole organism.

The study of isolated organelles has been fundamental in understanding the subcellular compartmentalization of Erucyl-CoA metabolism.

Mitochondria: Research using isolated rat heart mitochondria has been crucial in elucidating the role of this organelle in Erucyl-CoA oxidation. Studies have shown that erucic acid is oxidized via the β-oxidation pathway within mitochondria, although at a significantly slower rate than oleic acid. nih.gov This reduced oxidation rate is attributed to a slower activation of erucic acid to Erucyl-CoA. nih.gov However, once formed, the oxidation rate of Erucyl-CoA is comparable to that of oleyl-CoA. nih.gov Investigations have also revealed that high concentrations of erucic acid can lead to substrate inhibition of its own oxidation in isolated rat heart mitochondria. dfo-mpo.gc.ca

Peroxisomes: Peroxisomes are recognized as a primary site for the β-oxidation of very-long-chain fatty acids (VLCFAs), including erucic acid. In rat liver, the peroxisomal oxidation system demonstrates significant activity towards Erucyl-CoA. nih.gov Studies have shown that excessive hepatic uptake of erucic acid leads to an induction of the peroxisomal β-oxidation pathway. nih.govfoodstandards.gov.au This process generates hydrogen peroxide as a byproduct. nih.gov The enzyme acyl-CoA oxidase 1 (ACOX1), a key component of peroxisomal β-oxidation, shows considerable activity with Erucyl-CoA as a substrate. nih.gov

Microsomes: Microsomal preparations are instrumental in studying the elongation of fatty acyl-CoAs. Research on mouse brain microsomes has demonstrated the biosynthesis of nervonic acid through the enzymatic elongation of Erucyl-CoA. This process requires malonyl-CoA and NADPH.

| Organelle | Key Metabolic Process Involving Erucyl-CoA | Significant Research Findings | Supporting Evidence |

|---|---|---|---|

| Mitochondria | β-oxidation | Oxidation of Erucyl-CoA is slower than oleyl-CoA due to inefficient activation of erucic acid. nih.gov High concentrations can inhibit its own oxidation. dfo-mpo.gc.ca | nih.govdfo-mpo.gc.ca |

| Peroxisomes | β-oxidation | Primary site for Erucyl-CoA oxidation, especially with high erucic acid intake. nih.govfoodstandards.gov.au Generates H₂O₂ as a byproduct. nih.gov | nih.govfoodstandards.gov.au |

| Microsomes | Elongation | Elongates Erucyl-CoA to form nervonic acid, requiring malonyl-CoA and NADPH. |

Cell-free extracts and reconstituted enzyme systems offer a minimalist approach to study specific enzymatic reactions without the interference of other cellular components.

Reconstituted Enzyme Systems: These systems involve the purification and combination of specific enzymes to study a particular metabolic pathway. For instance, the fatty acid elongation system has been reconstituted to study the individual steps and cofactor requirements for the conversion of Erucyl-CoA. These studies have confirmed the roles of specific elongases and reductases in the synthesis of very-long-chain fatty acids.

Cell culture models, particularly those of hepatic origin, are valuable for investigating the cellular metabolism of Erucyl-CoA and its effects on cellular processes.

HepG2 Cells: The human hepatoma cell line, HepG2, is a widely used model for studying liver metabolism. These cells possess peroxisomes and are capable of metabolizing very-long-chain fatty acids, making them a suitable model for investigating peroxisomal β-oxidation of Erucyl-CoA. nih.gov Studies have shown that HepG2 cells can be used to assess the impact of various fatty acids, including erucic acid, on gene expression related to lipid metabolism. nih.gov For example, erucic acid has been shown to influence the expression of genes involved in plasmalogen biosynthesis in these cells.

Animal Models for Investigating this compound Metabolism

Animal models are indispensable for understanding the systemic effects of Erucyl-CoA metabolism in a physiological context, allowing for dietary and genetic manipulations that are not feasible in humans.

Rats and mice are the most common rodent models used in Erucyl-CoA research.

Dietary Interventions: Feeding rodents diets rich in high-erucic acid rapeseed oil (HEAR) has been a cornerstone of research into the physiological effects of erucic acid. These studies have consistently shown that high dietary erucic acid can lead to myocardial lipidosis, an accumulation of lipids in the heart muscle. foodstandards.gov.au This is linked to the heart's limited capacity to oxidize erucic acid. foodstandards.gov.au Furthermore, such diets have been associated with increased liver weight and fatty degeneration. foodstandards.gov.au

| Dietary Intervention | Rodent Model | Key Findings | Supporting Evidence |

|---|---|---|---|

| High-Erucic Acid Rapeseed Oil (HEAR) | Rat | Myocardial lipidosis (fat accumulation in the heart). foodstandards.gov.au | foodstandards.gov.au |

| High-Erucic Acid Rapeseed Oil (HEAR) | Rat | Increased liver weight and fatty degeneration. foodstandards.gov.au | foodstandards.gov.au |

| High-Erucic Acid Rapeseed Oil (HEAR) | Rat | Reduced body weight gain compared to control diets. foodstandards.gov.au | foodstandards.gov.au |

| High-Erucic Acid Rapeseed Oil (HEAR) | Rat | Suppression of mitochondrial fatty acid oxidation in the liver. nih.gov | nih.gov |

Genetic Interventions: Genetically modified rodent models have provided significant insights into the specific roles of enzymes involved in fatty acid metabolism. Knockout mice for various acyl-CoA dehydrogenases and other enzymes of the β-oxidation pathway have been developed to model human fatty acid oxidation disorders. While not always directly focused on Erucyl-CoA, these models help to understand the consequences of impaired VLCFA metabolism.

The nematode Caenorhabditis elegans has emerged as a powerful model for the genetic analysis of lipid metabolism due to its genetic tractability and conserved metabolic pathways.

C. elegans as a model: C. elegans synthesizes a range of fatty acids and possesses genes homologous to mammalian fatty acid metabolizing enzymes. pnas.org This makes it a valuable tool for dissecting the genetic regulation of VLCFA metabolism. Genetic screens in C. elegans have identified genes involved in fatty acid desaturation and elongation. pnas.org For instance, studies on mutants for acyl-CoA synthetase genes, such as acs-3, have revealed their roles in regulating fat storage and uptake. While direct studies on Erucyl-CoA metabolism are less common, the investigation of VLCFA metabolism in C. elegans provides a framework for understanding the fundamental genetic control of pathways that Erucyl-CoA is a part of. The ability to perform large-scale genetic and pharmacological screens in this organism offers a promising avenue for identifying new regulators and potential therapeutic targets related to VLCFA metabolism. nih.govnih.govmdpi.commdpi.comfrontiersin.org

Biochemical and Molecular Biology Techniques

The study of this compound (erucyl-CoA) and its role in lipid metabolism involves a range of sophisticated biochemical and molecular biology techniques. These methods allow researchers to investigate the enzymatic reactions it participates in, the regulation of the genes involved in its metabolism, and its journey through various metabolic pathways.

Enzymatic Assays for Activity and Kinetics

Enzymatic assays are fundamental to understanding the function of enzymes that synthesize, elongate, or otherwise modify erucyl-CoA. These assays measure the rate of an enzymatic reaction, providing crucial data on enzyme activity and kinetics. lsuhsc.edu

A primary application of enzymatic assays in the context of erucyl-CoA is the study of very long-chain fatty acid (VLCFA) elongase systems. For instance, the biosynthesis of nervonic acid has been demonstrated to occur through the enzymatic elongation of erucyl-CoA in mouse brain microsomes. nih.gov In these assays, the initial rate of the reaction is determined by measuring the formation of the product (e.g., nervonic acid) or the consumption of a substrate (e.g., erucyl-CoA or malonyl-CoA) over time. lsuhsc.edunih.gov

Key components of such an assay mixture typically include:

The enzyme source: A preparation containing the enzyme of interest, such as microsomes isolated from tissues like the brain. nih.gov

The substrate: Erucyl-CoA.

A co-substrate: Malonyl-CoA, which provides the two-carbon unit for elongation. nih.gov

A cofactor: NADPH is required for the reduction steps in the elongation cycle. nih.gov

A buffered solution: To maintain optimal pH for the enzyme. sigmaaldrich.com

Reaction progress can be monitored using various methods. A common approach involves using a radiolabeled substrate, such as [¹⁴C]malonyl-CoA, and measuring the incorporation of radioactivity into the elongated fatty acid product. nih.gov Alternatively, non-radioactive methods can be employed, such as spectrophotometric assays that monitor the release of free Coenzyme A (CoA) using reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). nih.gov

By varying the concentration of the substrate (erucyl-CoA) and measuring the initial reaction velocity, researchers can determine key kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max). These parameters provide insight into the enzyme's affinity for erucyl-CoA and its catalytic efficiency. biorxiv.orgmdpi.com The Michaelis-Menten model is a widely used approach for analyzing this relationship and calculating the kinetic constants. biorxiv.org

Table 1: Example Kinetic Parameters for an Enzyme Utilizing an Acyl-CoA Substrate This table is a representative example based on general enzyme kinetic studies and does not represent specific data for an erucyl-CoA enzyme due to proprietary or unpublished findings in the search results.

| Parameter | Value | Unit | Description |

| Vmax (Maximum Velocity) | 2.9 | nmol/min | The maximum rate of the reaction when the enzyme is saturated with the substrate. biorxiv.org |

| Km (Michaelis Constant) | 3 | µmol | The substrate concentration at which the reaction rate is half of Vmax. biorxiv.org |

Isotopic Labeling Studies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing a dynamic view of cellular processes. bitesizebio.com In the context of erucyl-CoA, stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are incorporated into precursor molecules to follow their conversion into erucyl-CoA and its subsequent metabolites. mdpi.com

This method allows researchers to:

Determine the metabolic fate of erucyl-CoA. mdpi.com

Quantify the flux (rate of turnover) through specific metabolic pathways. nih.gov

Identify the origin of the carbon atoms in nervonic acid and other downstream products.

In a typical experiment, a stable isotope-labeled precursor, such as ¹³C-labeled erucic acid or ¹³C-labeled malonyl-CoA, is introduced to a biological system (e.g., cell cultures or an organism). mdpi.comresearchgate.net As metabolism proceeds, the labeled atoms are incorporated into various intermediates and final products. These labeled molecules can then be detected and quantified using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.com

For example, by providing labeled malonyl-CoA, researchers can confirm that the elongation of erucyl-CoA to nervonic acid proceeds via the addition of two-carbon units, as the label will appear in the resulting nervonic acid. nih.gov This approach provides direct evidence of pathway connections and activity, which is not obtainable from static measurements of metabolite concentrations alone. mdpi.com Isotopic tracing has been essential in confirming that erucyl-CoA is a direct precursor in the biosynthesis of nervonic acid in the brain. nih.gov

Analytical Approaches for this compound and Metabolites

The accurate identification and quantification of erucyl-CoA and its related metabolites in complex biological samples require highly sensitive and specific analytical methods. The combination of chromatographic separation and mass spectrometric detection is the cornerstone of modern acyl-CoA analysis. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC)

Chromatography is a laboratory technique for the separation of a mixture. chromtech.com For the analysis of acyl-CoAs like erucyl-CoA, High-Performance Liquid Chromatography (HPLC) is the most widely used method, while Gas Chromatography (GC) is often used for the analysis of the fatty acid moieties after hydrolysis. taylorfrancis.comaocs.org

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. uni-mainz.de For acyl-CoAs, which are relatively polar and thermally unstable, reversed-phase HPLC is typically employed. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase, often consisting of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of acyl-CoAs with different chain lengths and polarities. researchgate.net HPLC can be used not only for analysis but also for the purification of these compounds. aocs.orguni-mainz.de

Gas Chromatography (GC): GC separates volatile and semi-volatile compounds in a gaseous mobile phase. uni-mainz.de Since erucyl-CoA itself is not volatile, its fatty acid component (erucic acid) must first be released through chemical hydrolysis and then derivatized to a more volatile form, such as a methyl ester (FAME). These derivatives are then separated on a GC column. nih.gov The reaction products of enzymatic assays involving erucyl-CoA have been verified using gas-liquid chromatography, which allows for the quantification of the resulting fatty acids. nih.gov

Table 2: Typical Chromatographic Approaches for Erucyl-CoA and Related Metabolites This table summarizes common methodologies based on the analysis of long-chain acyl-CoAs and their fatty acid components.

| Technique | Analyte | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method |

| Reversed-Phase HPLC | Erucyl-CoA | C18 (Octadecylsilane) | Acetonitrile/Ammonium Acetate Buffer Gradient researchgate.net | UV, Mass Spectrometry |

| Gas Chromatography | Erucic Acid (as methyl ester) | Fused Silica Capillary Column | Helium uni-mainz.de | Flame Ionization (FID), Mass Spectrometry |

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. irb.hr It is an indispensable tool for the analysis of erucyl-CoA due to its high sensitivity and specificity, allowing for both the definitive identification and precise quantification of the molecule in complex biological extracts. ufl.eduresearchgate.net

Liquid chromatography is frequently coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of acyl-CoAs. researchgate.netnih.gov